molecular formula C11H14N4O4 B6646501 3-[(6-Methoxy-3-nitropyridin-2-yl)amino]piperidin-2-one

3-[(6-Methoxy-3-nitropyridin-2-yl)amino]piperidin-2-one

Cat. No. B6646501
M. Wt: 266.25 g/mol
InChI Key: GJFGQHCCJVXXHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(6-Methoxy-3-nitropyridin-2-yl)amino]piperidin-2-one, also known as MNPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the class of piperidine derivatives and has a molecular formula of C12H15N3O4. MNPA has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

3-[(6-Methoxy-3-nitropyridin-2-yl)amino]piperidin-2-one has been used in various scientific research applications. One of the most significant applications of 3-[(6-Methoxy-3-nitropyridin-2-yl)amino]piperidin-2-one is in the field of medicinal chemistry. 3-[(6-Methoxy-3-nitropyridin-2-yl)amino]piperidin-2-one has been found to exhibit inhibitory effects on certain enzymes, making it a potential candidate for drug development. 3-[(6-Methoxy-3-nitropyridin-2-yl)amino]piperidin-2-one has also been studied for its potential use in the treatment of cancer and other diseases.

Mechanism of Action

The mechanism of action of 3-[(6-Methoxy-3-nitropyridin-2-yl)amino]piperidin-2-one is not fully understood. However, it has been found to exhibit inhibitory effects on certain enzymes, including acetylcholinesterase and butyrylcholinesterase. 3-[(6-Methoxy-3-nitropyridin-2-yl)amino]piperidin-2-one has also been found to exhibit antiproliferative effects on cancer cells, although the exact mechanism of action is not yet known.
Biochemical and Physiological Effects
3-[(6-Methoxy-3-nitropyridin-2-yl)amino]piperidin-2-one has been found to exhibit various biochemical and physiological effects. 3-[(6-Methoxy-3-nitropyridin-2-yl)amino]piperidin-2-one has been found to exhibit anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. 3-[(6-Methoxy-3-nitropyridin-2-yl)amino]piperidin-2-one has also been found to exhibit antioxidant effects, making it a potential candidate for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

3-[(6-Methoxy-3-nitropyridin-2-yl)amino]piperidin-2-one has several advantages and limitations for lab experiments. One of the advantages of 3-[(6-Methoxy-3-nitropyridin-2-yl)amino]piperidin-2-one is its high yield and purity, making it easy to synthesize and work with. 3-[(6-Methoxy-3-nitropyridin-2-yl)amino]piperidin-2-one also exhibits a high degree of stability, making it suitable for long-term storage. However, one of the limitations of 3-[(6-Methoxy-3-nitropyridin-2-yl)amino]piperidin-2-one is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 3-[(6-Methoxy-3-nitropyridin-2-yl)amino]piperidin-2-one. One potential direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is to study its potential use in the treatment of cardiovascular diseases such as atherosclerosis. Additionally, further research is needed to fully understand the mechanism of action of 3-[(6-Methoxy-3-nitropyridin-2-yl)amino]piperidin-2-one and its potential applications in drug development.
Conclusion
In conclusion, 3-[(6-Methoxy-3-nitropyridin-2-yl)amino]piperidin-2-one is a chemical compound that has gained attention in the scientific community due to its potential applications in research. 3-[(6-Methoxy-3-nitropyridin-2-yl)amino]piperidin-2-one has been synthesized using various methods and has been found to exhibit inhibitory effects on certain enzymes, anti-inflammatory effects, and antioxidant effects. 3-[(6-Methoxy-3-nitropyridin-2-yl)amino]piperidin-2-one has several advantages and limitations for lab experiments, and there are several future directions for research on 3-[(6-Methoxy-3-nitropyridin-2-yl)amino]piperidin-2-one. Further research is needed to fully understand the potential applications of 3-[(6-Methoxy-3-nitropyridin-2-yl)amino]piperidin-2-one in drug development and disease treatment.

Synthesis Methods

3-[(6-Methoxy-3-nitropyridin-2-yl)amino]piperidin-2-one has been synthesized using various methods. One of the most commonly used methods involves the reaction of 6-methoxy-3-nitropyridine-2-amine with piperidin-2-one in the presence of a reducing agent such as sodium borohydride. The reaction yields 3-[(6-Methoxy-3-nitropyridin-2-yl)amino]piperidin-2-one as a yellow crystalline solid with a high yield and purity.

properties

IUPAC Name

3-[(6-methoxy-3-nitropyridin-2-yl)amino]piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O4/c1-19-9-5-4-8(15(17)18)10(14-9)13-7-3-2-6-12-11(7)16/h4-5,7H,2-3,6H2,1H3,(H,12,16)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJFGQHCCJVXXHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)[N+](=O)[O-])NC2CCCNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(6-Methoxy-3-nitropyridin-2-yl)amino]piperidin-2-one

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